6-Methoxypyrazin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-3-6-2-4(8)7-5/h2-3H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASVKBBHBEVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597892 | |
| Record name | 6-Methoxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-17-8 | |
| Record name | 6-Methoxy-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significant Role of the Pyrazinone Heterocyclic Scaffold
The pyrazinone scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in various fields of academic and industrial research. Its structural characteristics, including the capacity for hydrogen bonding and potential for diverse substitutions, make it a valuable building block in medicinal chemistry and materials science. mdpi.comfrontiersin.org Pyrazinones are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. mdpi.comfrontiersin.org
The presence of the pyrazinone moiety is often associated with a spectrum of biological activities. cymitquimica.com Many natural and synthetic compounds containing this scaffold exhibit pharmacological properties. rsc.orgacs.org The versatility of the pyrazinone ring allows for the synthesis of a vast library of derivatives, enabling researchers to fine-tune their chemical and physical properties for specific applications. acs.org This adaptability has made the pyrazinone scaffold a focal point in the development of novel compounds with potential therapeutic applications.
A Look Back: the History and Advancement of Pyrazinone Chemistry
The exploration of pyrazinone chemistry has a rich history, with early investigations laying the groundwork for modern synthetic methodologies. Initial studies focused on the fundamental reactivity and synthesis of the pyrazinone ring system. Over the decades, research has evolved significantly, driven by the discovery of naturally occurring pyrazinones and the recognition of their potential in drug discovery. rsc.orgacs.org
Key advancements in synthetic organic chemistry have enabled more efficient and versatile routes to construct and modify the pyrazinone core. rsc.org These methods often involve the condensation of α-amino acids or their derivatives with α,β-dicarbonyl compounds. rsc.orgdur.ac.uk The development of techniques like "click chemistry" has further expanded the toolbox for decorating the pyrazinone scaffold with various functional groups, leading to the generation of diverse molecular architectures. acs.orgkuleuven.be This continuous evolution of synthetic strategies has been pivotal in unlocking the full potential of pyrazinone-based compounds in various scientific disciplines.
Current Research Focus on 6 Methoxypyrazin 2 1h One
Classical and Established Synthetic Routes to 2(1H)-Pyrazinones
The foundational methods for constructing the 2(1H)-pyrazinone ring system have been pivotal in the development of this class of compounds. These routes often involve the condensation and cyclization of acyclic precursors.
Condensation Reactions with α-Amino Acid Amides and 1,2-Dicarbonyl Compounds (e.g., Jones and Karmas and Spoerri Methods)
One of the most prominent and widely utilized methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.orgsemanticscholar.org This approach, pioneered by R. G. Jones and later refined by Karmas and Spoerri, facilitates the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. nih.govrsc.orgsemanticscholar.org
The original Jones method employed free α-amino acid amides in the presence of a base such as sodium or potassium hydroxide, or piperidine. rsc.org A significant drawback of this initial procedure was the difficulty in preparing and handling low molecular weight free α-amino acid amides. rsc.org To overcome this, Karmas and Spoerri demonstrated that the condensation can be effectively carried out using the more stable and accessible hydrohalide salts of the amino acid amides. rsc.org
This versatile reaction has been instrumental in the synthesis of a wide range of pyrazinone derivatives with potential applications in medicine and as flavoring agents. nih.govrsc.org For instance, pyrazinones prepared from glyoxal (B1671930) and various amino acid amides have been converted to 2-methoxy-3-alkylpyrazines, which are analogs of the potent bell pepper flavor compound, 2-isobutyl-3-methoxypyrazine. nih.govrsc.org
| Reactant 1 | Reactant 2 | Method | Product | Reference |
| α-Amino acid amide | 1,2-Dicarbonyl compound | Jones and Karmas and Spoerri | 2(1H)-Pyrazinone | nih.govrsc.orgsemanticscholar.org |
| Glyoxal | Amino acid amides | Jones and Karmas and Spoerri | Pyrazinones (precursors to 2-methoxy-3-alkylpyrazines) | nih.govrsc.org |
| Benzil derivative | Amino acid amides | Jones' method | Akt kinase inhibitors | nih.govrsc.org |
Cyclization from 2-Chloro Ketone Oximes and α-Amino Acid Esters
An alternative strategy for the synthesis of 3,6-disubstituted 2(1H)-pyrazinones involves the cyclization of 2-chloro ketone oximes with α-amino acid esters. nih.govrsc.orgresearchgate.net This method establishes the bonds between N-1 and C-2, and N-4 and C-5 of the pyrazinone core. nih.govrsc.org The reaction has been successfully applied to the preparation of various pyrazinones, including the natural product deoxyaspergillic acid. nih.govrsc.org
The synthesis of deoxyaspergillic acid via this route begins with the reaction of 1-chloro-3-methyl-2-pentanone oxime with L-leucine ethyl ester. nih.govrsc.org This initial step forms an N-(2-oximinoalkyl)-amino acid ester intermediate. nih.govrsc.org Subsequent chemical transformations, including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and finally treatment with ammonia (B1221849) followed by oxidation, yield the target pyrazinone. nih.govrsc.org
| Starting Material 1 | Starting Material 2 | Key Steps | Product | Reference |
| 2-Chloro ketone oxime | α-Amino acid ester | Cyclization | 3,6-Disubstituted 2(1H)-pyrazinone | nih.govrsc.orgresearchgate.net |
| 1-Chloro-3-methyl-2-pentanone oxime | L-Leucine ethyl ester | Formation of N-(2-oximinoalkyl)-amino acid ester, saponification, ketonization, esterification, ammonolysis, oxidation | Deoxyaspergillic acid | nih.govrsc.org |
Synthesis from Diketopiperazines
Diketopiperazines, which are cyclic dipeptides also known as 2,5-piperazinediones, serve as readily available precursors for the synthesis of 2(1H)-pyrazinones. nih.govrsc.orgsemanticscholar.orgresearchgate.net This method, first developed by Baxter and Spring, involves the conversion of diketopiperazines into chlorosubstituted pyrazines, which are subsequently transformed into the desired pyrazinones. nih.govrsc.org
The process typically begins by heating the diketopiperazine with a chlorinating agent like phosphoryl chloride, which yields a mixture of mono- and dichloropyrazines. nih.govrsc.org The resulting 2-chloropyrazine (B57796) can then be converted to a 2(1H)-pyrazinone through treatment with an alkali or by a two-step process involving sodium ethoxide followed by hydrolysis with hydrochloric acid. nih.govrsc.org Initially, symmetric diketopiperazines such as DL-alanine anhydride (B1165640) were used to produce 3,6-dimethyl-2(1H)-pyrazinone. semanticscholar.org The scope of this method was later expanded to include unsymmetrical diketopiperazines, allowing for the synthesis of a broader range of substituted pyrazinones. nih.govrsc.org
| Precursor | Reagents | Intermediate | Final Product | Reference |
| Diketopiperazine | Phosphoryl chloride | Chloro-substituted pyrazine (B50134) | 2(1H)-Pyrazinone | nih.govrsc.orgsemanticscholar.org |
| DL-Alanine anhydride | Phosphoryl chloride, then alkali or NaOEt/HCl | 2-Chloro-3,6-dimethylpyrazine | 3,6-Dimethyl-2(1H)-pyrazinone | semanticscholar.org |
| Unsymmetrical diketopiperazines | Phosphoryl chloride | Mixture of chloropyrazines | Substituted 2(1H)-pyrazinones | nih.govrsc.org |
Routes Involving Amino Acetals, Amino Alcohols, Oxalates, and Amines
In 1975, Cheeseman and colleagues introduced a synthetic sequence for the pyrazinone core that avoids the use of highly toxic reagents like trimethylsilyl (B98337) cyanide. nih.govrsc.org This strategy focuses on the formation of the C-3–N-4 bond and a subsequent cyclization between N-1 and C-6. nih.govrsc.org
The synthesis commences with the reaction of diethyl oxalate (B1200264) with an amino acetal, such as 2,2-dimethoxyethylamine, to form an oxamate (B1226882) intermediate. semanticscholar.org This intermediate is then reacted with an amine, for example, benzylamine, to produce an N-1-protected oxamide (B166460). semanticscholar.org The final pyrazinone ring is constructed through cyclization of this oxamide under acidic conditions. semanticscholar.org This methodology has also been adapted for large-scale synthesis. rsc.org Furthermore, by starting with an amino alcohol, this approach has been utilized to prepare various natural products and their analogs. rsc.org
| Starting Materials | Key Intermediates | Key Reactions | Product Type | Reference |
| Diethyl oxalate, Amino acetal/amino alcohol, Amine | Oxamate, N-1-protected oxamide | Condensation, Cyclization | 2(1H)-Pyrazinone | nih.govrsc.orgresearchgate.net |
| Diethyl oxalate, 2,2-Dimethoxyethylamine, Benzylamine | Oxamate, N-benzyl-N'-(2,2-dimethoxyethyl)oxamide | Condensation, Cyclization | 1-Benzyl-3-trimethylsilyloxypyrazin-2(1H)-one (after further steps) | semanticscholar.org |
Advanced and Convergent Synthetic Strategies for this compound Analogues
The synthesis of specifically substituted pyrazinones, such as this compound, often requires more tailored and advanced synthetic approaches. These strategies frequently involve the modification of a pre-formed pyrazinone ring through functional group interconversions.
Functional Group Interconversions and Alkoxy-De-Halogenation Approaches
A common and effective strategy for introducing an alkoxy group, such as a methoxy group, onto the pyrazinone ring is through a nucleophilic substitution reaction on a halogenated precursor. This is often referred to as an alkoxy-de-halogenation approach.
The synthesis can start from a readily available pyrazine derivative, which is then halogenated. For instance, 6-chloropyrazine-2-carbonitrile (B1346822) can serve as a starting material. clockss.org This compound can be converted to the corresponding 6-methoxypyrazine derivative by reaction with sodium methoxide (B1231860) in methanol. clockss.org The resulting methoxy-substituted pyrazine can then be further elaborated. For example, the nitrile group can be converted to an ester and subsequently to a hydrazide. clockss.org
The conversion of a halogenated pyrazinone to an alkoxypyrazinone is a type of functional group interconversion. ic.ac.ukimperial.ac.uk This involves the replacement of one functional group (a halogen) with another (an alkoxy group). ic.ac.uk Such transformations are crucial for accessing a wide variety of substituted pyrazinones that may not be directly accessible through classical ring-forming reactions. The reactivity of the halogenated position towards nucleophilic attack by an alkoxide allows for the specific placement of the alkoxy group on the pyrazinone scaffold. semanticscholar.org
| Starting Material | Reagent | Reaction Type | Product | Reference |
| Halogenated pyrazinone | Sodium alkoxide (e.g., sodium methoxide) | Nucleophilic aromatic substitution (Alkoxy-de-halogenation) | Alkoxy-pyrazinone | semanticscholar.orgclockss.org |
| 6-Chloropyrazine-2-carbonitrile | Sodium methoxide | Nucleophilic aromatic substitution | 6-Methoxypyrazine-2-carboximidic acid methyl ester | clockss.org |
Multicomponent Reaction Pathways (e.g., Ugi Reaction for Pyrrolopyrazinones)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in one pot. rsc.orgrsc.org This approach is valued for its high atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse molecules. rsc.orgnih.gov
The Ugi four-component condensation (U-4CC) is a prominent MCR used to create α-aminoacyl amide derivatives, which serve as versatile precursors for various heterocyclic scaffolds, including those related to pyrazinones. nih.govorganic-chemistry.org The classic Ugi reaction involves the combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then activated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide, followed by a second nucleophilic addition of the carboxylate and a final Mumm rearrangement, yields a stable bis-amide product. wikipedia.org The only byproduct is water, making the process highly atom-economical. nih.gov
In the context of pyrazinone-related structures, the Ugi reaction can be employed to synthesize acyclic peptide-like precursors. researchgate.net These intermediates can then undergo subsequent post-transformation reactions, such as deprotection and cyclization, to form the desired heterocyclic systems like 2,5-diketopiperazines, which share a core structure with pyrazinones. researchgate.net This MCR-based strategy provides a powerful and flexible route for assembling complex peptidomimetic and heterocyclic compounds from simple starting materials. rsc.orgorganic-chemistry.org
Nucleophilic and Electrophilic Cyclizations (e.g., for Pyrrolopyrazinone Systems)
Cyclization reactions are fundamental to the synthesis of fused heterocyclic systems like pyrrolopyrazinones. Both nucleophilic and electrophilic intramolecular pathways have been effectively developed, particularly starting from N-alkyne-substituted pyrrole (B145914) ester derivatives. beilstein-journals.orgnih.gov
Efficient routes to pyrrolopyrazinone systems often begin with the synthesis of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. beilstein-journals.orgresearchgate.net The subsequent cyclization step is highly dependent on the reagents and the electronic nature of the substituents on the alkyne. nih.govresearchgate.net
Nucleophilic Cyclization: The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) hydrate (B1144303) can lead to different cyclization products. beilstein-journals.org The regioselectivity of the cyclization (i.e., 6-exo-dig vs. 6-endo-dig) is governed by the electronic properties of the substituent attached to the alkyne functionality. nih.govd-nb.info This allows for controlled synthesis of specific pyrrolopyrazinone isomers.
Electrophilic Cyclization: In contrast, electrophilic cyclization initiated by an electrophile like iodine provides a different pathway. beilstein-journals.org When N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates are treated with iodine, the reaction proceeds via π-activation of the triple bond. beilstein-journals.org This leads to an intramolecular attack by the ester oxygen onto the alkyne. beilstein-journals.org Notably, this method consistently results in the formation of the 6-endo-dig cyclization product, yielding pyrrolooxazinone derivatives, regardless of the alkyne's substitution pattern. beilstein-journals.orgnih.gov
The table below summarizes the outcomes of different cyclization strategies for N-alkyne-substituted pyrrole precursors. beilstein-journals.orgd-nb.info
| Precursor (Substituent on Alkyne) | Cyclization Reagent | Product Type | Cyclization Mode | Reference |
| Electron-withdrawing group | Hydrazine | Pyrrolopyrazinone | 6-exo-dig | beilstein-journals.org, nih.gov |
| Electron-donating group | Hydrazine | Pyrrolotriazinone | 6-endo-dig | beilstein-journals.org, metu.edu.tr |
| Phenyl group | Iodine | Pyrrolooxazinone | 6-endo-dig | beilstein-journals.org, d-nb.info |
| 4-Nitrophenyl group | Iodine | Pyrrolooxazinone | 6-endo-dig | beilstein-journals.org, d-nb.info |
Aromatization Strategies for Dihydropyrazinone Precursors
The final step in many syntheses of pyrazinone-containing heterocycles is the aromatization of a dihydropyrazinone or related precursor. The choice of oxidizing agent is critical for achieving high yields and avoiding difficult purifications.
One established method involves the oxidation of pyrrolidino-fused diketopiperazines, which are essentially dihydropyrrolopyrazinones. mdpi.comencyclopedia.pub An older approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for this transformation resulted in low yields (20–30%) and purification challenges. mdpi.comencyclopedia.pub More effective strategies have since been developed. For instance, a sequence involving deprotonation, phenylselenation, oxidation with dimethyldioxirane (B1199080) (DMDO), and subsequent elimination, followed by aromatization with selenium dioxide in heated dioxane, provides the desired pyrrolodiketopiperazines. mdpi.comencyclopedia.pub
More recently, manganese dioxide (MnO₂) has emerged as a valuable reagent for this type of aromatization. mdpi.comencyclopedia.pub In one example, a proline-derived dihydropyrazinone was successfully oxidized to the corresponding aromatic pyrrole derivative using MnO₂ in tetrahydrofuran (B95107) (THF) at 85 °C. encyclopedia.pub This method proved effective without affecting other sensitive functional groups in the molecule, such as vinyl or dihydropyrazinone moieties. mdpi.comencyclopedia.pub The conversion of diketopiperazines into chloro-substituted pyrazines with reagents like phosphoryl chloride, followed by treatment with an alkali, also represents a pathway to the aromatic pyrazinone core. rsc.org
Sustainable and Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and selectivity. The synthesis of pyrazinones has benefited significantly from the adoption of green chemistry principles, flow chemistry techniques, and advanced catalytic systems.
Implementation of Green Chemistry Principles in Synthetic Protocols
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and employing catalysis. acs.org
In pyrazinone synthesis, these principles are being actively implemented. A notable example is the condensation of amino acid amides with glyoxal using a Linde Type A zeolite as a heterogeneous catalyst in water. researchgate.net This method avoids corrosive reagents and organic solvents, aligning with the principles of using safer solvents and catalysis. researchgate.netskpharmteco.com The use of water as a reaction medium is not only environmentally benign but can also enhance reaction rates and selectivity. researchgate.net Other green approaches focus on reducing the use of unnecessary derivatization and protecting groups, which can be achieved through highly specific catalysts like enzymes. acs.org Multicomponent reactions, as discussed earlier, are also inherently green due to their high atom economy and reduction of intermediate separation steps. rasayanjournal.co.in
Flow Chemistry Methodologies for Pyrazinone Systems
Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and easier scalability. mdpi.comeuropa.eu
This technology is well-suited for synthesizing heterocyclic compounds. scilit.comgalchimia.com A robust, continuous-flow synthesis of pyrazinones has been demonstrated using a heterogeneous zeolite catalyst in water. researchgate.net Such a system allows for the safe and efficient production of pyrazinones, and the methodology can be optimized for automation and the generation of gram quantities of the product. researchgate.netmdpi.com The large surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, which is particularly advantageous for managing highly exothermic reactions safely. europa.eu
Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of modern, efficient chemical synthesis, providing pathways that increase reaction rates, yields, and selectivities under mild conditions. nih.gov Both heterogeneous and homogeneous catalysts play crucial roles in the synthesis and functionalization of pyrazinones.
Heterogeneous Catalysis: The use of solid catalysts, such as zeolites, simplifies product purification and catalyst recovery. A Linde Type A zeolite has been effectively used as a heterogeneous catalyst to mediate the condensation of amino acid amides and glyoxal in water, affording pyrazinones efficiently. researchgate.net
Transition-Metal Catalysis: Palladium-catalyzed reactions are widely used for constructing and functionalizing the pyrazinone scaffold. nih.gov For example, palladium catalysts can mediate the cyclization of N-allyl pyrrole-2-carboxamides to form pyrrolo[1,2-a]pyrazines. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for introducing substituents onto the pyrazinone core, enabling the synthesis of a wide array of derivatives. rsc.orgnih.gov Other transition metals like silver (Ag) and gold (Au) have also been shown to catalyze various cyclization and rearrangement reactions leading to diverse heterocyclic systems. ucsb.edu These catalytic transformations provide powerful and selective tools for the synthesis of complex molecules derived from the this compound scaffold. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the connectivity and spatial arrangement of atoms within a molecule can be mapped out with high precision.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals are key parameters in assigning protons to their respective positions in the structure. emerypharma.com In high-resolution spectra, what might appear as a single peak at low resolution can be resolved into clusters of peaks (singlets, doublets, triplets, etc.), providing further structural information through the n+1 rule. libretexts.org This rule dictates that the number of sub-peaks in a cluster is one more than the number of hydrogen atoms on the adjacent carbon atom(s). libretexts.org
For pyrazine derivatives, the protons on the aromatic ring typically appear in distinct regions of the spectrum. For instance, in a related compound, 2-methylpyrazine, the ring protons are observed at chemical shifts (δ) of approximately 8.3-8.5 ppm. chemicalbook.com The methoxy group (-OCH₃) protons are expected to appear as a singlet in a region characteristic for such groups.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Ring Protons | ~7.0 - 8.5 | Singlet, Doublet |
| Methoxy Protons (-OCH₃) | ~3.8 - 4.2 | Singlet |
| N-H Proton | Variable (broad) | Singlet |
This table presents expected ¹H NMR chemical shift ranges for the different types of protons in this compound based on typical values for similar structures.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Although the natural abundance of ¹³C is low, modern NMR techniques allow for the acquisition of high-quality spectra. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms. libretexts.org Carbonyl carbons, for example, typically resonate at the downfield end of the spectrum (170-220 ppm). libretexts.org
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing connectivity. COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the molecule. emerypharma.comresearchgate.net HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the complete molecular structure. emerypharma.com
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | 150 - 170 |
| Ring Carbons (C-O, C-N) | 140 - 160 |
| Ring Carbons (C-H) | 110 - 130 |
| Methoxy Carbon (-OCH₃) | 50 - 60 |
This table presents expected ¹³C NMR chemical shift ranges for the different types of carbons in this compound based on typical values for similar structures.
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms, which is crucial for determining the three-dimensional structure and conformation of molecules. researchgate.net NOESY spectra show correlations between protons that are close to each other in space, even if they are not directly bonded. harvard.edu This information is particularly useful for understanding intermolecular interactions, such as how a molecule might bind to a biological target. researchgate.net
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with molecular vibrations and electronic transitions, respectively. These methods are highly effective for identifying functional groups and characterizing the electronic structure of compounds.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. vscht.cz For this compound, key vibrational modes would include the C=O stretch of the lactam ring, C-N stretching, C-O stretching of the methoxy group, and C-H stretching and bending vibrations of the aromatic ring and the methyl group. rsc.orglibretexts.org For instance, the C=O stretch in a cyclic amide (lactam) typically appears as a strong absorption in the range of 1650-1700 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹. vscht.cz
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Lactam) | 1650 - 1700 |
| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
This table summarizes the expected characteristic FT-IR absorption bands for the functional groups present in this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π. libretexts.org The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically more intense. libretexts.org The n → π* transitions, involving the excitation of a non-bonding electron (from nitrogen or oxygen) to a π* antibonding orbital, are generally weaker. libretexts.org The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of auxochromic groups (like the methoxy group) in the molecule. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
In the study of pyrazine derivatives, X-ray crystallography has been instrumental in elucidating their molecular geometries. For instance, the crystal structure of 2,3-dichloro-5-ethylamino-6-methoxypyrazine was determined using three-dimensional diffractometer data. The crystals were found to be monoclinic, belonging to the space group P2₁/c. rsc.org The refinement of the structure by full-matrix least-squares resulted in a final R-value of 4.3% for 1885 observed reflections, indicating a high degree of accuracy in the determined atomic positions. rsc.org Analysis of the bond angles and distances within this molecule has provided valuable information about its preferred resonance structure. rsc.org
Similarly, the crystal structures of 3-methoxypyrazine 1-oxide and 3-methoxy-5-methylpyrazine 1-oxide have been elucidated. iucr.org These studies revealed that the molecules are essentially planar, with the methoxyl methyl groups situated in the plane of the heterocyclic rings. iucr.org Such structural insights are crucial for understanding the influence of substituents on the regiochemistry of N-oxidation in unsymmetrical pyrazines. iucr.org
Furthermore, research on imidazo[1,2-a]pyrazin-3(7H)-one derivatives has demonstrated the planarity of the imidazopyrazinone π-system and a weakened carbonyl character of the C3–O10 bond. oup.com This suggests a contribution from a zwitter-ionic resonance structure that enhances the aromaticity of the ring system. oup.com The study of polymorphs, such as those found for 5-chloro-3-phenyl-2(1H)-pyrazinone , also highlights the utility of X-ray crystallography in identifying different crystalline forms of a compound that can arise under varying crystallization conditions. iucr.org One polymorph crystallizes in the monoclinic space group P21/c at room temperature, while another forms at low temperature in the triclinic space group P-1. iucr.org
The reaction product of methylglyoxal (B44143) and alanine (B10760859) amide was confirmed by X-ray crystallography to be 3,5-dimethyl-2(1H)-pyrazinone , showcasing the definitive structural assignment capabilities of this technique. nih.govrsc.org
Below is a table summarizing the crystallographic data for some of these related pyrazine derivatives.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2,3-dichloro-5-ethylamino-6-methoxypyrazine | Monoclinic | P2₁/c | Provides insight into the preferred resonance structure. | rsc.org |
| 3-methoxypyrazine 1-oxide | Triclinic | P-1 | Essentially planar molecule with the methoxyl methyl group in the ring plane. | iucr.org |
| 3-methoxy-5-methylpyrazine 1-oxide | Orthorhombic | Pna2₁ | Essentially planar molecule with the methoxyl methyl group in the ring plane. | iucr.org |
| Imidazo[1,2-a]pyrazin-3(7H)-one derivatives | - | - | Planar π-system with a weakened carbonyl character. | oup.com |
| 5-chloro-3-phenyl-2(1H)-pyrazinone (Form I) | Monoclinic | P21/c | Aromatic rings are coplanar. | iucr.org |
| 5-chloro-3-phenyl-2(1H)-pyrazinone (Form II) | Triclinic | P-1 | A twist is observed between the aromatic rings. | iucr.org |
Surface and Intermolecular Interaction Analysis
Understanding the intermolecular interactions within a crystal is crucial for predicting and controlling the solid-state properties of a material. Hirshfeld surface analysis and the associated fingerprint plots are powerful computational tools for the visualization and quantification of these interactions. nih.gov
Hirshfeld surface analysis provides a visual representation of intermolecular interactions by mapping properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal. nih.gov The normalized contact distance (d_norm) is a key property mapped onto this surface. It is colored to indicate the nature of intermolecular contacts: red for shorter contacts (stronger interactions like hydrogen bonds), white for contacts around the van der Waals separation, and blue for longer contacts. nih.gov
In a study of a novel triazolequinoxalin derivative containing a pyrazinone ring, Hirshfeld surface analysis was used to visualize and assess the enclosed intermolecular atomic contacts. nih.gov The d_norm surface revealed red spots, indicating strong C–H···O hydrogen bond interactions, which are shorter than the sum of the van der Waals radii. nih.gov
Similarly, for two new tetrakis-substituted pyrazines , Hirshfeld surface analysis was employed to investigate their crystal packing. nih.gov The d_norm maps provided a clear visualization of the intermolecular contacts, which were then quantified using fingerprint plots. nih.gov
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts present in a crystal. nih.gov These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.govnih.gov
For the aforementioned tetrakis-substituted pyrazines , the fingerprint plots revealed that H···H contacts were the most significant, contributing 87.9% for one compound and 68.6% for another. nih.gov The second most important contributions were from N···H/H···N contacts for one molecule and C···H/H···C contacts for the other. nih.gov
In the case of the triazolequinoxalin derivative , the analysis of 2D fingerprint plots showed that H···H contacts accounted for 57.7% of the total Hirshfeld surface, highlighting their dominant role in the crystal packing. nih.gov For 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide , the fingerprint plots delineated the contributions of H···H (41.9%), N···H/H···N (20.5%), and O···H/H···O (15.4%) contacts. researchgate.net
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for some related compounds.
| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | N···H/H···N Contacts (%) | O···H/H···O Contacts (%) | Reference |
| Tetrakis-substituted pyrazine (I) | 87.9 | 4.0 | 8.0 | - | nih.gov |
| Tetrakis-substituted pyrazine (II) | 68.6 | 26.3 | 2.6 | - | nih.gov |
| Triazolequinoxalin derivative | 57.7 | - | - | - | nih.gov |
| 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide | 41.9 | - | 20.5 | 15.4 | researchgate.net |
This detailed analysis of related compounds underscores the power of advanced spectroscopic and computational methods in characterizing the intricate solid-state structures and intermolecular interactions of pyrazinone and methoxypyrazine derivatives.
Computational and Theoretical Investigations of 6 Methoxypyrazin 2 1h One S Electronic and Structural Properties
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. stackexchange.com It is a widely used tool for calculating the ground state properties of molecules, including their equilibrium structure (geometry) and total energy, which relates to stability. stackexchange.comrsc.org
To determine the molecular geometry of 6-Methoxypyrazin-2(1H)-one, a DFT calculation would be performed to find the lowest energy arrangement of its atoms. This process, known as geometry optimization, adjusts the bond lengths, bond angles, and dihedral angles until a stable structure, or a minimum on the potential energy surface, is found. uctm.edu The result is a three-dimensional model of the molecule with precise atomic coordinates.
The stability of the molecule can be assessed from these calculations. The total electronic energy of the optimized structure is a key indicator; a lower energy generally implies greater stability. mdpi.comdur.ac.uk Furthermore, by calculating the vibrational frequencies, one can confirm that the optimized geometry is a true minimum (a stable equilibrium) and not a transition state. All real (positive) vibrational frequencies indicate a stable structure. uctm.edu DFT methods are recognized for their accuracy in predicting the stability of different molecular forms, such as tautomers. libretexts.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. imperial.ac.uknih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uknih.gov The characteristics of these orbitals, such as their energy and spatial distribution, are crucial for understanding the electronic behavior of a molecule.
The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile) in chemical reactions. imperial.ac.uk For this compound, a DFT calculation would determine the energy and the spatial distribution of the HOMO. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher EHOMO value suggests that the molecule can be more easily ionized. The shape and location of the HOMO indicate the regions of the molecule that are most likely to be involved in nucleophilic attacks.
The LUMO is the lowest energy orbital that is devoid of electrons and can act as an electron acceptor (electrophile). imperial.ac.uk The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule. A lower ELUMO value indicates a greater ability to accept an electron. The spatial distribution of the LUMO highlights the regions of the molecule that are most susceptible to attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. uni-muenchen.de
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to provide a more quantitative understanding of reactivity. These include:
Electronegativity (χ): A measure of an atom's ability to attract electrons. It can be estimated as χ ≈ -(EHOMO + ELUMO)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).
These indices are valuable tools in the study of organic reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. wisc.edumpg.deresearchgate.net
This analysis is particularly useful for studying electron delocalization, where electron density is spread over several atoms. It quantifies interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. A large interaction energy indicates significant electron delocalization, which contributes to the stabilization of the molecule.
Hyperconjugation, a specific type of stabilizing interaction, involves the delocalization of σ-electrons (from C-H or C-C bonds) into adjacent empty or partially filled p-orbitals or π-orbitals. NBO analysis can identify and quantify these hyperconjugative interactions, revealing how, for instance, the methyl group in this compound might interact with the pyrazinone ring system, affecting its stability and electronic properties.
Charge Distribution Analysis
Understanding how electric charge is distributed across the atoms within a molecule is essential for predicting its reactivity and intermolecular interactions. DFT calculations provide several methods for analyzing charge distribution.
One common method is Mulliken population analysis . This approach partitions the total electron density among the different atoms in the molecule, providing a set of partial atomic charges. These charges can help identify electrophilic (positively charged) and nucleophilic (negatively charged) sites. However, Mulliken charges are known to be sensitive to the basis set used in the calculation.
A more robust method, derived from NBO analysis, is the Natural Population Analysis (NPA) . NPA charges are generally less dependent on the basis set and provide a more physically realistic description of the atomic charges. wisc.edunih.gov By examining the calculated charges on each atom of this compound, one could predict sites prone to electrophilic or nucleophilic attack, as well as regions likely to participate in hydrogen bonding.
Mulliken and Natural Population Analysis (NPA) Charges
The calculation of atomic charges is crucial for understanding a molecule's electronic structure, dipole moment, polarizability, and other properties. uni-muenchen.deresearchgate.net Two common methods for this are Mulliken population analysis and Natural Population Analysis (NPA). researchgate.netresearchgate.net
Mulliken analysis, one of the earliest methods, partitions the total electron population among the atoms in a molecule. chemrxiv.org It does so by dividing the overlap populations (electron density shared between two atoms) equally between the contributing atoms. chemrxiv.org While widely used, this method is known to be highly dependent on the basis set used in the calculation and can sometimes produce unphysical results. researchgate.net
Natural Population Analysis (NPA) is an alternative method derived from the Natural Bond Orbital (NBO) framework. researchgate.net NPA is considered to provide a more stable and accurate description of the electron distribution, especially for compounds with significant ionic character, as it is less dependent on the basis set. researchgate.net It transforms the molecular orbitals into a set of localized natural bond orbitals, corresponding to the familiar Lewis structure elements like core pairs, lone pairs, and bonds.
For this compound, a hypothetical analysis would likely reveal significant negative charges on the highly electronegative oxygen and nitrogen atoms, identifying them as electron-donor sites. The carbonyl oxygen (C=O) and the nitrogen atoms in the pyrazinone ring would be expected to carry substantial negative partial charges. Conversely, hydrogen atoms and the carbon atoms bonded to these electronegative centers would exhibit positive partial charges.
Table 1: Description of Population Analysis Parameters
| Parameter | Method | Description |
| Atomic Charge | Mulliken Population Analysis | An estimate of the partial charge on an atom in a molecule, calculated by partitioning electron density based on molecular orbitals. It is known to be sensitive to the computational basis set. researchgate.netchemrxiv.org |
| Natural Charge | Natural Population Analysis (NPA) | An estimate of the partial charge on an atom derived from Natural Bond Orbital (NBO) analysis. It is generally considered more robust and less basis-set dependent than Mulliken charges. researchgate.net |
Specific calculated charge values for this compound are not available in the provided search results.
Mapped Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It is calculated as the force experienced by a positive test charge at various points in the space around a molecule, arising from the molecule's own charge distribution (nuclei and electrons). uni-muenchen.de The MEP is typically visualized by mapping its values onto a constant electron density surface, using a color-coded scheme to identify charge distribution. uni-muenchen.deresearchgate.net
This visualization allows for the quick identification of sites susceptible to electrophilic (positive-seeking) and nucleophilic (nucleus-seeking) attack. uni-muenchen.de
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
For this compound, an MEP surface would be expected to show the most negative potential (red) around the carbonyl oxygen atom due to its lone pairs and high electronegativity. The nitrogen atoms of the pyrazinone ring would also exhibit negative potential. The most positive potential (blue) would likely be located on the hydrogen atom attached to the ring nitrogen (N1-H), making it the primary site for hydrogen bond donation.
A specific MEP surface map for this compound is not available in the provided search results.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical structures, including atoms and bonds, based on the topology of the electron density (ρ(r)). researchgate.netamercrystalassn.org This approach provides a rigorous physical basis for chemical concepts by analyzing the critical points in the electron density field. amercrystalassn.org
A key feature in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms but a maximum in the directions perpendicular to the bond path. nih.gov The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. nih.govscilit.com
Electron Density (ρ(r)BCP): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.
Laplacian of Electron Density (∇²ρ(r)BCP): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)BCP < 0) signifies a concentration of charge, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r)BCP > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds, van der Waals forces, and hydrogen bonds. researchgate.net
A QTAIM analysis of this compound would allow for the characterization of all its covalent bonds (C-C, C-N, C-O, C-H, N-H) and could identify any significant intramolecular non-covalent interactions.
Specific QTAIM topological data for this compound is not available in the provided search results.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. bohrium.comanalis.com.my This field is of great interest for applications in optoelectronics and photonics. bohrium.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. analis.com.my
Key parameters that describe a molecule's NLO response include:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO effects like second-harmonic generation (SHG). Molecules with large β values are sought for NLO applications. analis.com.myresearchgate.net
Second Hyperpolarizability (γ): Relates to third-order NLO phenomena.
Molecules with significant charge transfer, often found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large hyperpolarizability values. bohrium.com The structure of this compound, containing both electron-donating (methoxy, amine) and withdrawing (carbonyl) groups on a π-system, suggests it could possess NLO properties.
Table 2: Description of Nonlinear Optical (NLO) Properties
| Property | Symbol | Description |
| Linear Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net |
| First Hyperpolarizability | β | A tensor quantity that measures the second-order nonlinear response of a molecule to an electric field. It is crucial for effects like second-harmonic generation. analis.com.my |
| Second Hyperpolarizability | γ | A tensor quantity that measures the third-order nonlinear response of a molecule to an electric field. researchgate.net |
Specific calculated NLO property values for this compound are not available in the provided search results.
Theoretical Assessment of Electronic Structure and Aromaticity
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. orgchemres.org
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation. orgchemres.org
Aromaticity is a key concept in chemistry associated with cyclic, planar, conjugated molecules that exhibit enhanced stability due to electron delocalization. uou.ac.in While pyrazinone is a six-membered heterocyclic ring, its aromaticity is influenced by the presence of heteroatoms and the exocyclic carbonyl group. A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). orgchemres.org NICS calculations probe the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests anti-aromaticity. orgchemres.org
A theoretical study of this compound would involve calculating the HOMO-LUMO gap to assess its electronic stability and reactivity. NICS calculations would quantify the degree of aromatic character of the pyrazinone ring, providing insight into its resonance stabilization.
Specific calculated HOMO-LUMO gap energies and NICS values for this compound are not available in the provided search results.
Structure Activity Relationship Sar Studies of 6 Methoxypyrazin 2 1h One Analogues
Design Principles for Modulating Pyrazinone Scaffold Activity
The 2(1H)-pyrazinone core is a privileged scaffold in drug discovery, valued for its synthetic accessibility and its ability to act as a versatile template for presenting functional groups in a defined three-dimensional space. A key design principle revolves around the pyrazinone scaffold's capacity to function as a β-strand inducer or mimic, which is essential for recognition and binding to the active sites of enzymes like proteases. diva-portal.orgrsc.org This feature allows pyrazinone-based molecules to effectively interact with protein targets that recognize peptide backbones. rsc.org
Medicinal chemistry strategies for modulating the activity of the pyrazinone scaffold include:
Ring Contraction and Isosteric Replacement: Modifying the core heterocyclic structure by replacing atoms or contracting rings to enhance binding affinity and kinase inhibitory activity. rsc.org
Scaffold Hopping: Replacing the central pyrazinone core with alternative heterocyclic systems that maintain key pharmacophoric features. acs.org This approach aims to discover novel chemical series with potentially improved properties, such as metabolic stability. acs.org For instance, replacing a triazolopyridine scaffold with an imidazopyrazinone was shown to be a viable strategy in developing mGlu2 receptor modulators, as the new scaffold reproduced important hydrogen bond acceptor features and substituent vectors. acs.org
Constrained Analogy: Introducing conformational constraints into the molecule to lock it into a bioactive conformation, thereby enhancing its activity against specific targets. rsc.org
These principles leverage the structural versatility of the pyrazinone ring, which facilitates the strategic addition of various functional groups at multiple positions to fine-tune biological activity and drug-like properties. diva-portal.org
Impact of Substituent Variations on Molecular Properties and Potential Biological Interactions
The biological activity and pharmacokinetic properties of pyrazinone analogues are highly sensitive to the nature and position of substituents on the heterocyclic ring. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency, selectivity, and metabolic stability.
Substitution at the C6-Position: The C6-position of the pyrazinone ring has been identified as a critical site for modification. In the context of Hepatitis C Virus (HCV) NS3 protease inhibitors, introducing elongated, lipophilic substituents at the R⁶ position was shown to occupy the S2 pocket of the enzyme, leading to improved inhibitory potency. acs.orgnih.gov A study highlighted the important role of elongated substituents at C-6 for activity. rsc.org However, while aliphatic R⁶ substituents were permissible for potency, they yielded contrasting results in pharmacokinetic evaluations, where a 3-pyridyl group was found to be beneficial. acs.org
Substitution at the C3- and C5-Positions: In the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, variations at the C3 and C5 positions of the pyrazinone ring were explored. acs.org An aniline (B41778) moiety at the C3-position and an aryloxy(sulfanyl) group at the C5-position were key components. acs.org Introducing a cyano substituent in the 4-position of the C3-aniline moiety was found to be the optimal choice for activity, as it engages in a strong dipole-dipole interaction with the backbone carbonyl of a key residue (H235) in the enzyme's binding pocket. acs.org
Substitution at the C5-Position: The methylation of the C5 position has been shown to substantially influence the bioactivities of the pyrazinone backbone in naturally occurring variants. acs.org In other studies, palladium-catalyzed cross-coupling reactions have been used to introduce a variety of substituents at the C5 position, starting from a 5-bromo-2(1H)-pyrazinone intermediate, demonstrating the chemical tractability of this position for creating diverse analogues. rsc.org
Substitution at the N1-Position: Modification at the N1 position of the pyrazinone ring from a methyl group to a hydrogen (R=H) resulted in equivalent activity against wild-type HIV-1 but induced superior activity against several single-mutant strains. acs.org Molecular modeling revealed that the 2-carbonyl moiety of the pyrazinone ring forms a strong hydrogen bond with the backbone NH group of lysine (B10760008) 101 (K101) in the enzyme target. acs.org
The following table summarizes the observed effects of various substitutions on the pyrazinone scaffold based on published research findings.
| Position of Substitution | Substituent Type | Observed Impact on Properties | Reference(s) |
| C6 | Elongated, lipophilic groups | Improved inhibitory potency against HCV NS3 protease. | acs.org, nih.gov, rsc.org |
| C6 | 3-Pyridyl group | Beneficial effect on pharmacokinetic properties. | acs.org |
| C3 (on aniline wing) | 4-Cyano group | Optimal choice for HIV-1 reverse transcriptase inhibitory activity. | acs.org |
| C5 | Methyl group | Substantially influences bioactivities. | acs.org |
| N1 | Hydrogen (vs. Methyl) | Superior activity against mutant HIV-1 strains. | acs.org |
In Silico Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) Modeling
In silico techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for modern drug design, accelerating the process of identifying promising lead compounds. unar.ac.id QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This allows researchers to predict the activity of novel, unsynthesized analogues and to gain a deeper understanding of the chemical-biological interactions driving their effects. nih.gov
The development of a 3D-QSAR model typically involves several key steps:
Data Set Collection and Alignment: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. unar.ac.id The three-dimensional structures of these molecules are then aligned based on a common scaffold or pharmacophore. unar.ac.id This alignment is a crucial step for the success of the model. unar.ac.id
Model Building: Advanced modeling techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. unar.ac.id
CoMFA: Correlates the biological activity of molecules with their steric and electrostatic fields. unar.ac.id
CoMSIA: Extends the analysis to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. unar.ac.id
Model Validation: The predictive power of the generated QSAR model is rigorously tested. This involves both internal validation (e.g., cross-validation) and external validation, where the model's ability to predict the activity of a separate "test set" of compounds (not used in model creation) is assessed. nih.govmdpi.com
For pyrazinone analogues, QSAR models can help elucidate the key structural determinants for activity. For example, a model might reveal that increased steric bulk at one position is beneficial for activity, while a strong hydrogen bond acceptor is required at another. The analysis of molecular descriptors within these models can reveal a strong dependence of biological activity on factors like the number and type of polar atoms, which influence hydrophobic and hydrophilic properties. nih.govmdpi.com The graphical output of these models, often in the form of contour maps, visually indicates regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a clear roadmap for designing more potent inhibitors.
Mechanistic Investigations of Biological Interactions Involving Pyrazinone Derivatives
Enzyme Inhibition Mechanisms (e.g., Protease, Kinase Inhibition)
The 2(1H)-pyrazinone scaffold is a versatile structural motif that has been successfully exploited for the development of potent and selective enzyme inhibitors, particularly targeting proteases and kinases, which are crucial in various diseases. rsc.orgresearchgate.netresearchgate.net
Protease Inhibition: Pyrazinone-based compounds have been designed as effective inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3 protease. rsc.orgnih.govacs.org These inhibitors are peptidomimetic, meaning they mimic the natural peptide substrates of the enzyme. acs.org They are designed to fit into the enzyme's active site, where they can form key interactions, such as hydrogen bonds, with the protein's backbone, effectively blocking the enzyme's function. rsc.org This inhibition prevents the protease from processing viral polyproteins, a critical step in the viral replication cycle. Notably, certain pyrazinone derivatives have shown efficacy against drug-resistant variants of the HCV NS3 protease, such as R155K, making them promising candidates for overcoming drug resistance. nih.gov Other synthetic pyrazinone derivatives have been developed to target thrombin, a trypsin-like serine protease involved in the blood coagulation cascade. rsc.org
Kinase Inhibition: Protein kinases are a major class of enzymes targeted in drug discovery, especially in oncology and inflammatory diseases, and pyrazinone derivatives have emerged as a significant class of kinase inhibitors. nih.govnih.govresearchgate.net Most pyrazine-based kinase inhibitors function as ATP-competitive inhibitors. researchgate.netresearchgate.netnih.gov They bind to the ATP-binding pocket of the kinase, preventing the enzyme from transferring a phosphate (B84403) group to its substrate. nih.gov This binding is typically reversible and involves the formation of hydrogen bonds and hydrophobic interactions within the active site. nih.gov
A notable example is the development of 3-amino-2(1H)-pyrazinones as highly potent and selective inhibitors of p38α MAP kinase, an enzyme that plays a critical role in regulating pro-inflammatory signaling. rsc.orgnih.gov Optimization of substituents on the pyrazinone core led to a dramatic increase in potency, demonstrating the scaffold's suitability for targeted kinase inhibition. nih.gov The 2(1H)-pyrazinone structure is considered a valuable motif that fulfills the necessary structural requirements for effective ATP-competitive inhibition. researchgate.netresearchgate.net
| Enzyme Class | Specific Target Example | Mechanism of Inhibition | Therapeutic Area |
| Protease | HCV NS3 Protease | Peptidomimetic; blocks active site | Antiviral (Hepatitis C) rsc.orgnih.gov |
| Protease | Thrombin (Factor IIa) | Active site inhibition | Anticoagulant rsc.org |
| Kinase | p38α MAP Kinase | ATP-competitive inhibition | Anti-inflammatory rsc.orgnih.gov |
| Kinase | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | ATP-competitive inhibition | Anticancer researchgate.net |
| Kinase | mTOR Kinase | ATP-competitive inhibition | Anticancer, Immunological medjrf.com |
Quorum Sensing Modulation and Biofilm Regulation Pathways
Pyrazinone derivatives play a significant role as signaling molecules in bacterial communication, a process known as quorum sensing (QS). frontiersin.orgfrontiersin.orgmdpi.com QS allows bacteria to monitor their population density and coordinate collective behaviors, such as biofilm formation and virulence factor expression, by producing, releasing, and detecting small signaling molecules called autoinducers. frontiersin.orgfrontiersin.orgmdpi.com
Interfering with QS pathways is a promising strategy to control bacterial infections and biofilm formation. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses. frontiersin.orgnih.gov Pyrazinone and related pyrazole (B372694) derivatives have been shown to exhibit anti-biofilm and anti-QS activities. nih.govnih.gov
The mechanisms by which these compounds modulate QS and regulate biofilms include:
Inhibition of Autoinducer Synthesis: Some compounds can inhibit the enzymes responsible for synthesizing autoinducer molecules. By preventing the production of the signal, the bacteria are unable to initiate the QS cascade that leads to biofilm formation. frontiersin.orgfrontiersin.org
Blocking Signal Receptors: Pyrazinone analogues can act as antagonists, binding to the receptor proteins that detect autoinducers. This competitive binding blocks the natural signal from activating the receptor, thereby preventing the downstream gene expression required for coordinated behaviors.
Disruption of Biofilm Integrity: Certain pyrazole derivatives have been shown to disrupt the integrity of established biofilms, as confirmed by scanning electron microscopy (SEM) analysis. nih.govnih.gov This suggests they may interfere with the extracellular polymeric substance (EPS) matrix that holds the biofilm together.
Studies on pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated their ability to reduce violacein (B1683560) production in Chromobacterium violaceum CV026, a common biosensor strain used to screen for anti-QS activity. nih.govnih.gov This indicates a direct interference with the QS pathway. By disrupting these communication and organization systems, pyrazinone derivatives can render pathogenic bacteria more susceptible to conventional antibiotics and host defenses. frontiersin.org
Molecular Target Identification and Characterization (e.g., HIV-1 Reverse Transcriptase, IKKα/β)
Specific molecular targets for pyrazinone derivatives have been identified, leading to the development of inhibitors for critical enzymes in human diseases.
HIV-1 Reverse Transcriptase (RT): A series of novel pyrazinones has been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org These compounds are potent inhibitors of HIV-1 replication. rsc.orgacs.org The mechanism of action involves binding to an allosteric pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleoside inhibitors bind. This binding induces a conformational change in the enzyme that inhibits its function, thereby preventing the conversion of viral RNA into DNA, a crucial step in the HIV life cycle.
Molecular modeling has revealed specific interactions between the pyrazinone core and the enzyme. For instance, the 2-carbonyl group of the pyrazinone ring can form a strong hydrogen bond with the backbone amino group of the lysine (B10760008) residue at position 101 (K101) in the NNRTI binding pocket. acs.org Simultaneously, an aniline (B41778) NH group on the inhibitor can act as a hydrogen bond donor to the backbone carbonyl of the same K101 residue. acs.org These specific interactions anchor the inhibitor in the binding pocket and are key to its potent activity. Importantly, some of these pyrazinone derivatives have shown superior activity against common drug-resistant mutant strains of HIV-1. acs.org
IκB Kinase (IKK) α/β: The IKK/NF-κB signaling pathway is a validated target in cancer and inflammatory diseases. Certain pyrazine-containing compounds have been identified as potent inhibitors of both IKKα and IKKβ. These kinases are essential for the activation of the transcription factor NF-κB. By inhibiting IKKα and IKKβ, these compounds block the signaling cascade that leads to the expression of genes involved in inflammation, cell survival, and proliferation. This inhibition can ultimately trigger apoptosis (programmed cell death) and inhibit cancer cell growth.
Computational Molecular Docking and Dynamics Simulations for Ligand-Target Binding
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools used to investigate and predict the interactions between pyrazinone derivatives and their biological targets at an atomic level. researchgate.netmdpi.comnih.govnih.gov These techniques are integral to modern drug design, providing insights that guide the synthesis and optimization of more potent and selective inhibitors. nih.govresearchgate.net
Molecular Docking: Molecular docking predicts the preferred orientation and binding affinity of a ligand (the pyrazinone derivative) when it binds to a receptor (the target protein, such as an enzyme). researchgate.net The process involves placing a 3D model of the ligand into the known 3D structure of the target's active site and calculating a "docking score," which estimates the binding energy. rjraap.com
Binding Mode Prediction: Docking studies have been used to rationalize the structure-activity relationships (SAR) of pyrazinone-based inhibitors. For example, docking of pyrazinone NNRTIs into the HIV-1 reverse transcriptase binding pocket revealed key hydrogen bonding interactions with the K101 residue, explaining their inhibitory mechanism. acs.org
Virtual Screening: Docking can be used to screen large libraries of virtual compounds to identify potential new inhibitors before they are synthesized, saving time and resources.
Target Identification: For pyrazolone-based compounds, docking studies have helped identify the NF-κB signaling pathway as a likely target for their anticancer effects. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, simulating the movement of atoms and molecules. researchgate.netmdpi.com This allows researchers to assess the stability of the binding pose predicted by docking and to understand the flexibility of both the ligand and the protein. researchgate.netmdpi.comnih.gov
Stability Analysis: MD simulations have been used to confirm the stability of pyrazinamide (B1679903) derivatives in the active site of cholinesterases and pyrazolone (B3327878) derivatives targeting the NF-κB pathway. nih.gov
Refining Binding Poses: By simulating the complex in a more realistic, solvated environment, MD can refine the initial docking pose and reveal important interactions that might be missed in a static model.
Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide more accurate estimates of binding free energy, which correlates with inhibitory potency.
These computational approaches have been successfully applied to various pyrazole, pyrazolone, and pyrazinone derivatives targeting a range of enzymes, including kinases (PI3K), carbonic anhydrases, and cyclooxygenase (COX), corroborating experimental findings and guiding further drug development. mdpi.comnih.govrjraap.com
Biosynthetic Pathways of Naturally Occurring Methoxypyrazines and Analogues
Methoxypyrazines (MPs) are potent, naturally occurring volatile compounds found in various plants, fungi, and bacteria, often contributing to distinct vegetative or earthy aromas. researchgate.net The biosynthesis of these compounds, particularly 3-alkyl-2-methoxypyrazines, has been extensively studied, especially in grapevines (Vitis vinifera), where they significantly impact wine flavor. researchgate.netmdpi.comnih.govnih.gov
The biosynthetic pathway is generally understood to begin with amino acid precursors. researchgate.netacs.orgfirstchoicewriters.blog The specific amino acid determines the alkyl side chain of the final methoxypyrazine:
Leucine is the precursor for 3-isobutyl-2-methoxypyrazine (IBMP). nih.govfirstchoicewriters.blog
Isoleucine is the precursor for 3-sec-butyl-2-methoxypyrazine (SBMP). firstchoicewriters.blog
Valine is the precursor for 3-isopropyl-2-methoxypyrazine (IPMP). nih.govfirstchoicewriters.blog
While the initial steps involving the formation of the pyrazine (B50134) ring are still being fully elucidated, there is strong evidence for the final, critical step of the pathway. mdpi.comnih.govacs.orgflinders.edu.au This terminal step involves the O-methylation of a non-volatile 3-alkyl-2-hydroxypyrazine (HP) intermediate to produce the corresponding volatile 3-alkyl-2-methoxypyrazine (MP). researchgate.netmdpi.comnih.govacs.orgacs.org
This methylation reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . mdpi.comacs.orgflinders.edu.auacs.org These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. acs.orgacs.org Several specific OMT genes, such as VvOMT1, VvOMT2, and VvOMT3, have been identified and characterized in grapevines. mdpi.comnih.govflinders.edu.auacs.org Functional characterization of the proteins encoded by these genes has confirmed their ability to efficiently and specifically methylate hydroxypyrazine precursors, solidifying their role as key enzymes in methoxypyrazine biosynthesis. nih.govflinders.edu.au
Advanced Applications of 6 Methoxypyrazin 2 1h One in Chemical Synthesis and Research
6-Methoxypyrazin-2(1H)-one as a Versatile Synthetic Building Block
The chemical reactivity of this compound makes it an attractive starting material for the synthesis of a wide array of more complex molecules. The presence of a methoxy (B1213986) group, a lactam functionality, and a pyrazine (B50134) ring provides multiple sites for chemical modification, allowing for the introduction of diverse substituents and the construction of fused ring systems.
Precursor in the Synthesis of Complex Heterocyclic Systems
The pyrazinone scaffold of this compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The reactivity of the pyrazinone ring allows for various chemical transformations, including cyclization reactions to form fused heterocyclic structures. For instance, derivatives of 6-benzylpyrazin-2-one, which are structurally analogous to this compound, have been utilized in the synthesis of indeno[1,2-b]pyrazin-2-ones through an acid-catalyzed cyclization . This transformation highlights the potential of the 6-substituted pyrazin-2-one core to serve as a foundational element in the construction of polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.
Furthermore, the pyrazinone ring can be a platform for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling rsc.orglibretexts.orgorganic-chemistry.orgnih.govmdpi.com. While direct examples with this compound are not extensively documented in readily available literature, the general reactivity of halopyrazines in these reactions suggests that halogenated derivatives of this compound could serve as key intermediates. These coupling reactions would enable the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at specific positions on the pyrazine ring, leading to the generation of diverse molecular libraries for screening and further synthetic elaboration. The synthesis of fused pyrazinones is an area of active research, with multicomponent reactions offering an expedited approach to structurally diverse poly-aza-heterocycles researchgate.net.
Role in the Construction of Bioactive Scaffolds
The pyrazinone nucleus is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets acs.orgsemanticscholar.org. The structural features of this compound, including its hydrogen bond donors and acceptors, and its rigid heterocyclic core, make it an excellent starting point for the design and synthesis of bioactive scaffolds. Pyrazolone (B3327878) and pyrazolidinone-derived scaffolds, which share structural similarities with pyrazinones, have been explored for their potential in treating conditions like Alzheimer's disease semanticscholar.orgresearchgate.netresearchgate.net.
The synthesis of libraries of compounds based on the this compound core allows for the exploration of structure-activity relationships (SAR) and the identification of compounds with desired biological activities. The methoxy group at the 6-position can be readily converted to other functional groups, such as a hydroxyl group, which can then be further derivatized to introduce a wide range of substituents. This versatility allows for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules. The pyrazinone scaffold is found in a variety of natural products with diverse biological activities, including antitumor and antiviral properties, further underscoring its importance in the construction of bioactive molecules researchgate.net.
Contributions to Lead Compound Discovery in Medicinal Chemistry Research
The process of drug discovery often involves the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further optimization to improve its potency, selectivity, and pharmacokinetic properties. The pyrazinone scaffold, and by extension this compound, plays a significant role in this process.
Strategies for Lead Identification and Optimization in Pyrazinone Series
Lead identification and optimization are critical stages in drug discovery that focus on refining the properties of a promising compound nih.govnih.govmdpi.commdpi.com. For the pyrazinone series, including derivatives of this compound, structure-activity relationship (SAR) studies are a key strategy. These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. For example, the substituents at various positions of the pyrazinone ring can be altered to explore their impact on target binding and efficacy.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to guide the optimization process. These in silico techniques can help predict the binding affinity of novel pyrazinone derivatives to their target and prioritize the synthesis of the most promising compounds. The optimization of pyrimidine-based compounds, which are structurally related to pyrazinones, has led to the development of potent adenosine (B11128) A2A receptor antagonists for potential use in Parkinson's disease, demonstrating the power of these strategies nih.gov.
A key aspect of lead optimization is the improvement of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Modifications to the this compound scaffold can be made to enhance metabolic stability, improve solubility, and increase oral bioavailability.
Exploration of Pyrazinones as Bioisosteres
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in its chemical structure mdpi.comprinceton.edu. The pyrazine ring is a well-established bioisostere for other aromatic rings, such as benzene, pyridine, and pyrimidine (B1678525) pharmablock.com. This is due to their similar size, shape, and ability to participate in π-stacking and hydrogen bonding interactions.
The pyrazinone core of this compound can be utilized as a bioisosteric replacement for other cyclic structures in known drug molecules. This can lead to the discovery of new chemical entities with improved properties, such as enhanced target selectivity, reduced toxicity, or altered metabolic profiles. For example, the replacement of a phenyl ring with a pyrazine ring can introduce hydrogen bond acceptors (the nitrogen atoms) which can lead to new and improved interactions with a biological target. The application of a bioisosteric approach to an imidazo[1,2-a]pyrazine (B1224502) scaffold led to the discovery of potent Aurora kinase inhibitors nih.gov.
Analytical Method Development for Methoxypyrazinone Detection and Quantification
The ability to accurately detect and quantify this compound and its derivatives is crucial for both synthetic chemistry and biological studies. Various analytical techniques can be employed for this purpose, with the choice of method depending on the sample matrix and the required sensitivity.
Given the structural similarity of this compound to other methoxypyrazines found in food and beverages, analytical methods developed for those compounds are highly relevant. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is widely used for the detection of methoxypyrazines in wine nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. For GC-MS analysis, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate the analyte from the sample matrix, thereby increasing the sensitivity of the method mdpi.comresearchgate.net.
High-performance liquid chromatography (HPLC) is another versatile technique that can be used for the analysis of pyrazinone derivatives nih.gov. HPLC can be coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), to provide both quantitative and structural information. For non-volatile or thermally labile derivatives of this compound, HPLC would be the method of choice.
Thin-layer chromatography (TLC) can be a useful tool for the rapid, qualitative analysis of reaction mixtures during the synthesis of this compound derivatives, allowing for the monitoring of reaction progress and the identification of products unodc.org.
Below is a table summarizing the analytical techniques applicable to the detection and quantification of methoxypyrazinones.
| Analytical Technique | Abbreviation | Principle | Application |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Quantification of volatile methoxypyrazinones and their derivatives. |
| High-Performance Liquid Chromatography | HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase under high pressure. | Analysis of non-volatile or thermally labile pyrazinone derivatives. |
| Headspace Solid-Phase Microextraction | HS-SPME | An extraction technique where a coated fiber is exposed to the headspace of a sample to adsorb volatile analytes. | Sample preparation for GC-MS analysis to concentrate volatile methoxypyrazinones. |
| Thin-Layer Chromatography | TLC | A chromatographic technique used to separate non-volatile mixtures. | Rapid qualitative analysis of reaction mixtures and product identification. |
Chromatographic-Mass Spectrometric Techniques for Trace Analysis
The detection and quantification of pyrazinones, such as this compound, at trace levels in complex matrices present significant analytical challenges due to their low concentrations. nih.govresearchgate.net Highly sensitive and selective analytical methods are therefore essential. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) have become the primary techniques for the trace analysis of these compounds. researchgate.netnih.gov
Several extraction and pre-concentration techniques are employed prior to chromatographic analysis to enhance sensitivity. researchgate.net These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), headspace solid-phase microextraction (HS-SPME), and stir bar sorptive extraction (SBSE). nih.govresearchgate.net For instance, a method for analyzing 3-alkyl-2-methoxypyrazines in wine utilizes mixed-bed cation-exchange solid-phase extraction followed by heart-cut multidimensional gas chromatographic analysis. researchgate.net The choice of extraction method depends on the sample matrix and the specific pyrazinone being analyzed.
Comprehensive two-dimensional gas chromatography (GC x GC) offers enhanced separation capacity and spectral resolution, which is particularly useful for complex samples. researchgate.net When coupled with a time-of-flight mass spectrometer (TOFMS) or a nitrogen phosphorus detector (NPD), GC x GC provides a powerful tool for the identification and quantification of trace-level pyrazinones. researchgate.net For liquid chromatography, tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high throughput, selectivity, and sensitivity for a broad range of compounds. nih.gov The use of stable isotope dilution assays, with deuterated standards, is a common practice for accurate quantification. researchgate.net
The sensitivity of these methods is crucial, as methoxypyrazines can have very low sensory detection thresholds, in the nanogram per liter (ng/L) range. nih.govresearchgate.net Advanced chromatographic-mass spectrometric techniques can achieve limits of quantitation (LOQ) at or below 1 ng/L, which is at or below the reported sensory detection limits for some methoxypyrazines in wine. nih.govresearchgate.net
Table 1: Chromatographic-Mass Spectrometric Techniques for Trace Analysis of Pyrazinones
| Technique | Description | Key Advantages |
|---|---|---|
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the highly sensitive and selective detection of tandem mass spectrometry. | High sensitivity and selectivity, suitable for volatile and semi-volatile compounds. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is used for the separation, identification, and quantification of compounds in complex mixtures. It is particularly useful for non-volatile and thermally labile compounds. nih.gov | High throughput, selectivity, and sensitivity for a wide range of compounds. nih.gov |
| HS-SPME | Headspace Solid-Phase Microextraction is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample to extract volatile and semi-volatile analytes. | Simple, fast, and solvent-free extraction method. |
| SBSE | Stir Bar Sorptive Extraction is a sample preparation technique that uses a magnetic stir bar coated with a sorbent to extract and preconcentrate analytes from a liquid sample. | High pre-concentration factor, leading to very low detection limits. researchgate.net |
| GC x GC-TOFMS | Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry provides enhanced separation for complex samples by using two different chromatographic columns and a high-speed mass spectrometer for detection. researchgate.net | Increased peak capacity and improved spectral resolution. researchgate.net |
Development of Immunological Assays for Pyrazinones
Immunological assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a promising alternative to chromatographic methods for the rapid and sensitive detection of pyrazinones. nih.gov The development of such assays relies on the production of antibodies that can specifically recognize and bind to the target pyrazinone molecule. nih.gov The pyrazinone class of natural products is known to exhibit various immunological effects on human tissue, suggesting that they can be recognized by biological systems. nih.govacs.org
The initial step in developing an immunoassay involves the synthesis of haptens, which are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. nih.gov Different haptens can be designed to produce antibodies with varying specificities to the target molecule and its metabolites. nih.gov The development of monoclonal antibodies through hybridoma technology allows for the production of large quantities of antibodies with well-defined epitope specificity. researchgate.net
A sensitive, competitive indirect heterologous ELISA is a common format for small molecule detection. nih.gov In this format, the assay's performance is evaluated based on its IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal. nih.gov For example, ELISAs developed for the insecticide fipronil (B1672679) achieved IC50 values in the low ng/mL range. nih.gov
The performance of a newly developed immunoassay must be rigorously validated. This includes assessing its cross-reactivity with structurally related compounds, and its recovery in various sample matrices like water, serum, and urine. nih.gov The results from the immunoassay should also be correlated with a conventional analytical method, such as LC-MS/MS, to ensure accuracy. nih.gov The ultimate goal is to develop a robust and sensitive assay that can be used for high-throughput screening and monitoring of pyrazinones in various applications. researchgate.net
Table 2: Key Steps in the Development of Immunological Assays for Pyrazinones
| Step | Description |
|---|---|
| Hapten Synthesis | Design and synthesis of a pyrazinone derivative (hapten) that can be conjugated to a carrier protein to make it immunogenic. nih.gov |
| Immunization and Antibody Production | Immunizing animals (e.g., rabbits, mice) with the hapten-carrier conjugate to produce polyclonal or monoclonal antibodies. nih.govresearchgate.net |
| Assay Development | Optimization of the immunoassay format (e.g., competitive ELISA) and conditions, including antibody and antigen concentrations, incubation times, and temperatures. nih.gov |
| Assay Validation | Evaluation of the assay's performance characteristics, including sensitivity (IC50), specificity (cross-reactivity), accuracy (recovery), and precision. nih.gov |
| Correlation with Existing Methods | Comparison of the immunoassay results with those obtained from a standard analytical method like LC-MS/MS to verify its accuracy and reliability. nih.gov |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-alkyl-2-methoxypyrazines |
Emerging Research Directions and Future Perspectives for 6 Methoxypyrazin 2 1h One
Integration of Artificial Intelligence and Machine Learning in Pyrazinone Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process by enhancing efficiency, reducing costs, and improving precision. ijettjournal.orgijsrst.com For pyrazinone research, these computational tools offer a powerful approach to navigate the complexities of medicinal chemistry.
Furthermore, generative AI models can design entirely new pyrazinone architectures with desired pharmacological profiles. ijpsjournal.com By learning the complex relationships between chemical structures and biological activities from existing data, these algorithms can propose novel molecules that are optimized for specific targets. nih.gov This integration of AI and ML is expected to significantly accelerate the exploration of the pyrazinone chemical space and the identification of next-generation drug candidates. nih.gov
Table 1: Applications of AI/ML in the Pyrazinone Drug Discovery Pipeline
| Stage of Drug Discovery | Application of AI/ML | Potential Impact |
|---|---|---|
| Target Identification | Analysis of genomic, proteomic, and clinical data to identify and validate new biological targets. nih.gov | Faster identification of diseases where pyrazinone derivatives could be effective. |
| Hit Identification | Virtual screening of large compound libraries against a target protein. nih.gov | Rapidly identifies potential pyrazinone-based hits from millions of compounds. |
| Lead Optimization | Predictive modeling of ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Reduces late-stage failures by optimizing for drug-like properties early on. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. ijpsjournal.com | Designs new pyrazinone scaffolds with enhanced efficacy and safety. |
| Drug Repurposing | Algorithms identify new therapeutic uses for existing pyrazinone compounds. ijpsjournal.com | Provides a faster route to new treatments by leveraging existing safety data. |
Novel Catalyst Development for Sustainable Pyrazinone Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. For pyrazinones, this translates to the development of more sustainable and efficient synthetic routes that minimize waste and environmental impact. A key focus in this area is the design of novel catalysts.
Recent research into the synthesis of related nitrogen-containing heterocycles, such as pyrazolines and pyranopyrazoles, highlights the potential of nanocatalysts and heterogeneous catalysts. ijarsct.co.innih.gov For instance, ZnO nanoparticles have been used for the efficient one-pot synthesis of pyrazoline derivatives in aqueous media, offering advantages like shorter reaction times, high yields, and easy catalyst recovery. ijarsct.co.in Similarly, magnetic nanoparticles like yttrium iron garnet (YIG) have been employed for the solvent-free synthesis of pyranopyrazoles. nih.gov
Future research on 6-Methoxypyrazin-2(1H)-one synthesis will likely explore similar catalytic systems. The development of reusable, non-toxic, and highly efficient catalysts will be crucial. Furthermore, there is a growing interest in metal-catalyst-free reactions that utilize readily available oxidants like molecular oxygen, which align perfectly with the goals of sustainable chemistry. nih.gov Photocatalysis, using organic dyes like dicyanopyrazine (DPZ), is another promising avenue, offering unique chemical transformations under mild, visible-light-mediated conditions. mdpi.com These advancements will not only make the production of pyrazinones more environmentally friendly but also potentially open up new chemical pathways for derivatization.
Table 2: Examples of Sustainable Catalysts in Heterocycle Synthesis
| Catalyst | Heterocycle Synthesized | Key Advantages |
|---|---|---|
| ZnO Nanoparticles | Pyrazoline derivatives | Recyclable, aqueous medium, good to excellent yields. ijarsct.co.in |
| Ceria-doped Zirconia (CeO2/ZrO2) | Pyranopyrazole derivatives | Heterogeneous, excellent yields, short reaction time, recyclable. nih.gov |
| Yttrium Iron Garnet (Y3Fe5O12) | Pyranopyrazole derivatives | Solvent-free conditions, excellent yields, recyclable magnetic catalyst. nih.gov |
Advanced In Vitro Model Systems for Mechanistic Biological Studies
Understanding the precise mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. Traditional preclinical research has relied heavily on 2D cell cultures and animal models, which often fail to accurately predict human responses. researchgate.netresearchgate.net The emergence of advanced in vitro models offers a more physiologically relevant platform for studying the biological effects of compounds like this compound.
Organ-on-a-chip (OOC) or microphysiological systems (MPSs) are microfluidic devices that contain living human cells in a 3D arrangement that mimics the architecture and function of human organs. nih.gov These systems can model various organs, such as the liver, gut, and lung, and can even be interconnected to study systemic effects. researchgate.netnih.gov For pyrazinone research, OOC models can provide critical insights into metabolism, efficacy, and potential toxicity in a human-relevant context. nih.gov
Another significant advancement is the use of organoids, which are self-organizing 3D cell cultures derived from stem cells that recapitulate key aspects of organ structure and function. researchgate.net Intestinal organoids, for example, can be used to study drug absorption and metabolism. researchgate.net These advanced models allow for detailed mechanistic studies, helping to elucidate the specific cellular pathways and molecular targets that pyrazinone derivatives interact with, thereby bridging the gap between preclinical studies and clinical outcomes. univie.ac.at
Exploration of Pyrazinone Architectures for New Chemical Space
The concept of "chemical space" encompasses all possible small organic molecules. nih.gov It is estimated to be vast, containing upwards of 10^60 molecules, yet only a small fraction has been synthesized or explored. digitellinc.com A significant portion of existing organic compounds and approved drugs are based on a relatively small number of common molecular frameworks or scaffolds. acs.org This suggests that vast, underexplored regions of chemical space hold immense potential for the discovery of novel drugs with new mechanisms of action. acs.org
For the pyrazinone scaffold, including this compound, a systematic exploration of its chemical space is a key future direction. This involves creating diverse libraries of pyrazinone analogues by modifying substituents at various positions on the ring. rsc.org Techniques like palladium-catalyzed cross-coupling reactions have already been used to create a variety of substituted pyrazinones. rsc.org
By combining innovative synthetic strategies with computational design, researchers can systematically navigate the chemical space around the pyrazinone core. chemrxiv.org This exploration aims to identify novel architectures with improved potency, selectivity, and drug-like properties. The development of "sociable" fragment libraries, where follow-up compounds are readily accessible, can rapidly expand the explored territory around a promising pyrazinone hit. chemrxiv.org This strategic expansion into new chemical space is essential for unlocking the full therapeutic potential of the pyrazinone class of compounds.
Q & A
Basic Question
- ¹H NMR : A singlet for the methoxy group (δ 3.8–4.0 ppm) and deshielded pyrazinone protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Carbonyl resonance at δ 160–165 ppm and methoxy carbon at δ 55–60 ppm.
- IR : Strong C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
What solvent systems mitigate solubility challenges during physicochemical studies?
Advanced Question
For hydrophobic derivatives, mixed solvents like MeOH/H₂O (80/20 w/w) or DMSO/H₂O (10–20% v/v) are employed. Solvent polarity adjustments preserve ligand solubility without disrupting ionization equilibria. highlights solvent-dependent pKa shifts requiring correction via Yasuda-Shedlovsky extrapolation .
What oxidation pathways are relevant for modifying this compound?
Advanced Question
Controlled oxidation with mCPBA or H₂O₂ generates N-oxide derivatives, altering electronic properties for further functionalization. Reaction conditions (e.g., DCM, 0°C) prevent over-oxidation. N-Oxides serve as intermediates for C–H activation or cross-coupling .
How does this compound compare to structurally related neuroprotective agents?
Advanced Question
Compared to hydroxypyridinones (e.g., deferiprone), 6-methoxypyrazinones exhibit higher log P values (enhanced blood-brain barrier penetration) but lower Fe³⁺ affinity. Hybrid derivatives with phenolic antioxidants (e.g., 10a in ) show synergistic neuroprotection in Parkinson’s disease models .
What stability considerations are critical for handling this compound?
Advanced Question
The compound is sensitive to:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
